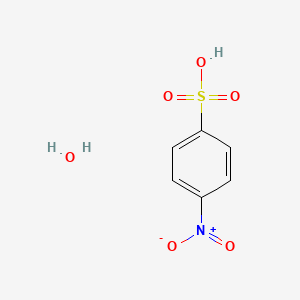![molecular formula C8H5NO3 B2820982 3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione CAS No. 112110-17-5](/img/structure/B2820982.png)
3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione
Übersicht
Beschreibung
“3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione” is a chemical compound with the molecular formula C8H5NO3 . It has a molecular weight of 163.13 .
Molecular Structure Analysis
The molecular structure of “3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione” consists of a furo[3,4-b]pyridine core with a methyl group attached to the 3-position and dione functional groups at the 5 and 7 positions .Physical And Chemical Properties Analysis
The boiling point of “3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione” is predicted to be 365.7±30.0 °C . Its density is predicted to be 1.455±0.06 g/cm3 . The compound’s acidity coefficient (pKa) is predicted to be -1.95±0.20 .Wissenschaftliche Forschungsanwendungen
Biomedical Applications
The compound is a part of the 1H-Pyrazolo[3,4-b]pyridines group, which has been used for a wide range of biological targets . These compounds have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Development of New Diuretics
The compound has been used in the development of new diuretics. Diuretics are medications designed to help kidneys expel water and salt, which can help manage conditions like hypertension and edema.
Study of Kidney and Renal Function
The compound has been used in the study of the kidney and renal function. This can help researchers understand how the kidneys work and how to treat kidney-related diseases.
Antiproliferative Activity
The compound has been used in the evaluation of its in vitro antiproliferative activity against a panel of normal and malignant cell lines . This can help in the development of new cancer treatments .
Antimicrobial Activity
The compound has been used in the evaluation of its in vitro antimicrobial activity . This can help in the development of new antimicrobial agents .
DNA Binding Interaction
The compound has been used in the evaluation of its DNA binding interaction . This can help in the study of how the compound interacts with DNA, which can be useful in fields like genetics and molecular biology .
Fluorescent Studies
The compound has been used in fluorescent studies . This can help in the study of how the compound behaves under different light conditions, which can be useful in fields like biochemistry and biophysics .
Eigenschaften
IUPAC Name |
3-methylfuro[3,4-b]pyridine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO3/c1-4-2-5-6(9-3-4)8(11)12-7(5)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRUFNYZWKFIYCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)OC2=O)N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-5H,7H-furo[3,4-b]pyridine-5,7-dione | |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

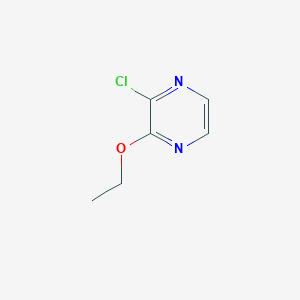
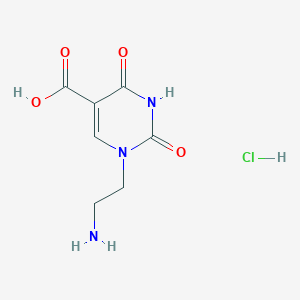

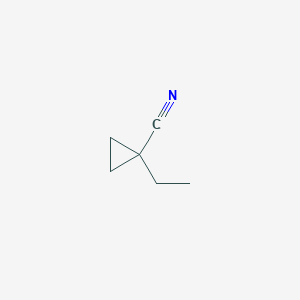
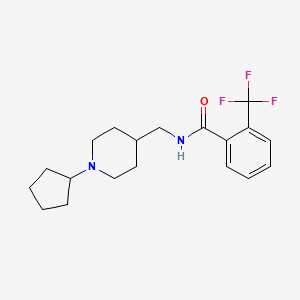

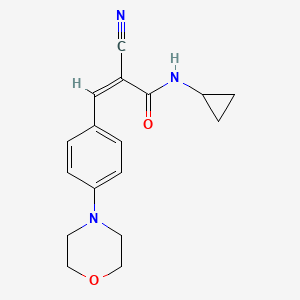
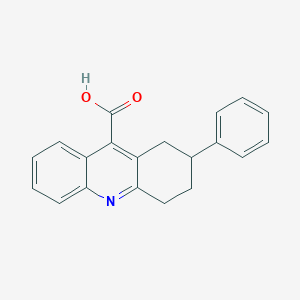
![Tert-butyl 3-({[3-(azetidin-1-yl)propyl]amino}methyl)piperidine-1-carboxylate](/img/structure/B2820914.png)
